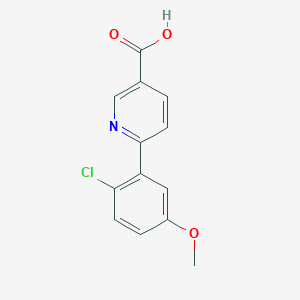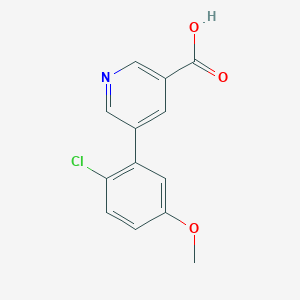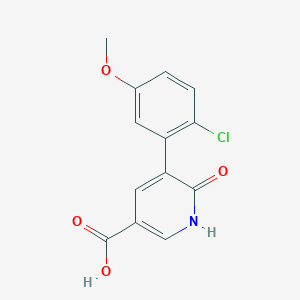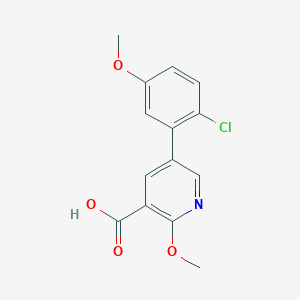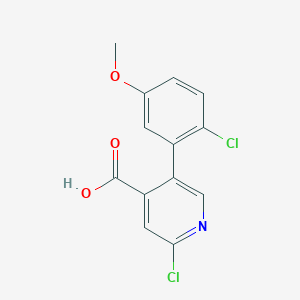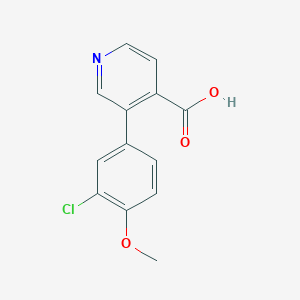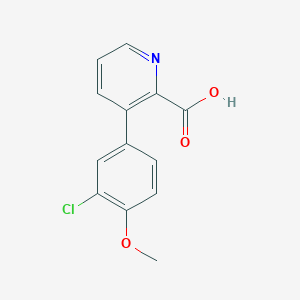
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid (5-CMHN) is a synthetic compound that has been studied for its potential medicinal properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. 5-CMHN has also been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and cardiovascular diseases.
Applications De Recherche Scientifique
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and cardiovascular diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor activities. In addition, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to possess antiviral, antifungal, and anti-malarial properties. Furthermore, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential use in drug delivery systems, as it can be used to increase the solubility and bioavailability of drugs.
Mécanisme D'action
The exact mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% exerts its biological activities by modulating the activity of various enzymes and receptors. For example, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to modulate the activity of various receptors, such as the nuclear factor kappa-B (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor activities. In addition, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to possess antiviral, antifungal, and anti-malarial properties. Furthermore, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to possess neuroprotective, cardioprotective, and hepatoprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in high yields. In addition, it is relatively inexpensive and readily available. Furthermore, 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% is stable and can be stored for long periods of time.
However, there are several limitations to the use of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% in lab experiments. It is not approved for human use and has not been extensively studied in humans. In addition, its mechanism of action is not fully understood. Furthermore, its effects on humans are not yet known.
Orientations Futures
The future directions for research on 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% include further studies on its mechanism of action, its effects on humans, and its potential therapeutic applications. In addition, further studies should be conducted to determine the optimal dosage and duration of treatment with 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95%. Furthermore, further studies should be conducted to investigate the potential side effects of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95%. Finally, further research should be conducted to investigate the potential synergistic effects of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% with other drugs.
Méthodes De Synthèse
5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction between 2-chloro-5-methoxyphenol and hydroxynicotinic acid (HNA) in the presence of sodium hydroxide. This reaction produces 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% in high yields (up to 95%). Another method involves the reaction between 2-chloro-5-methoxyphenol and HNA in the presence of piperidine. This method produces 5-(2-Chloro-5-methoxyphenyl)-2-hydroxynicotinic acid, 95% in yields of up to 80%.
Propriétés
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-8-2-3-11(14)9(5-8)7-4-10(13(17)18)12(16)15-6-7/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLPNAUVWEABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687922 |
Source


|
| Record name | 5-(2-Chloro-5-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-04-9 |
Source


|
| Record name | 5-(2-Chloro-5-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxynicotinic acid, 95%](/img/structure/B6391833.png)
![4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391840.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391846.png)

